ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H8N2O2S. This compound is characterized by a fused ring system that includes both pyrrole and thiazole moieties.
Properties
IUPAC Name |
ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)5-3-6-7(10-5)9-4-13-6/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACPZGBYFAFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593442 | |
| Record name | Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238749-53-6 | |
| Record name | Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyrrole-3-carboxylate with α-Haloketones
- Starting materials: 2-aminopyrrole-3-carboxylate derivatives and α-haloketones or halomethyl thiazole precursors.
- Reaction conditions: Basic or neutral media, often with heating.
- Mechanism: The nucleophilic amino group on the pyrrole attacks the electrophilic α-haloketone, followed by intramolecular cyclization to form the fused thiazole ring.
- Outcome: Formation of ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate with the ester group retained from the aminopyrrole ester precursor.
This method is widely used due to its straightforwardness and ability to introduce substituents at specific positions.
Microwave-Assisted Synthesis
- Advantage: Significantly reduces reaction time from several hours to minutes.
- Procedure: The cyclocondensation reaction is carried out under microwave irradiation, often in polar solvents.
- Yields: Typically above 80%, maintaining product purity.
- Notes: This method is efficient and environmentally friendlier due to reduced energy consumption.
Catalytic Cross-Coupling Approaches
- Catalysts: Palladium or copper complexes.
- Purpose: Facilitate the formation of C–N or C–S bonds in the bicyclic system.
- Limitations: Higher cost and complexity; less common for this compound but explored in research for structural analogs.
Representative Synthetic Procedure (Adapted from Related Pyrrolo-Thiazole Derivatives)
Note: Specific reaction times vary from 4 to 24 hours depending on conditions.
Physicochemical and Structural Considerations
- The ethyl ester group at position 5 enhances lipophilicity and membrane permeability.
- The fused bicyclic system imparts rigidity and electronic properties favorable for biological activity.
- The presence of sulfur and nitrogen heteroatoms in the thiazole ring increases polarity and potential for hydrogen bonding.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Cyclocondensation (2-aminopyrrole + α-haloketone) | Simple, direct ring closure | High yield, straightforward | Longer reaction times |
| Microwave-Assisted Cyclocondensation | Rapid reaction, energy-efficient | Short reaction times, good yields | Requires specialized equipment |
| Catalytic Cross-Coupling | Enables complex substitutions | Potential for diverse analogs | Costly catalysts, complex setup |
Research Findings and Optimization Insights
- Optimization of base, solvent, and temperature improves yield and purity.
- Microwave-assisted methods maintain or improve yield while reducing reaction time drastically.
- Structural analogs with methyl or other substituents at position 2 have been synthesized using similar methods, indicating the robustness of the cyclocondensation approach.
- Purification is typically achieved by standard chromatographic techniques, with product characterization confirmed by NMR, HRMS, and HPLC.
Chemical Reactions Analysis
Substitution Reactions
The compound’s ester group (ethyl carboxylate) and heterocyclic rings enable nucleophilic and electrophilic substitution.
Examples:
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Hydrolysis of the ester group: Under acidic or basic conditions, the ethyl ester converts to the carboxylic acid. For instance, treatment with aqueous NaOH or HCl can hydrolyze the ester to 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid.
-
Nucleophilic substitution: The thiazole ring’s reactivity allows substitution with nucleophiles (e.g., halides, alkyl groups). Reactions may occur at specific positions depending on directing groups.
Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Ester hydrolysis | NaOH (aqueous) or HCl | 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |
| Nucleophilic substitution | Halides/alkyl groups, appropriate solvent | Substituted pyrrolo-thiazole derivatives |
Oxidation and Reduction Reactions
The heterocyclic system undergoes redox transformations, altering ring structures or functional groups.
Examples:
-
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the compound. For instance, oxidation may convert the pyrrole ring to a ketone or introduce carboxylic acid groups.
-
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen (H₂) with catalysts (e.g., Pd/C) can reduce double bonds or functional groups, such as converting ketones to alcohols.
Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketones or carboxylic acid derivatives |
| Reduction | LiAlH₄, dry ether | Reduced heterocyclic derivatives |
Cyclization Reactions
The compound participates in cyclization to form larger heterocyclic systems, enhancing structural complexity for biological or material applications.
Examples:
-
Pyranothiazole formation: Reaction with benzylidenemalononitrile under refluxing ethanol and catalytic piperidine forms fused pyranothiazole structures. This involves nucleophilic attack and cyclization mechanisms .
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Cross-coupling: Substitution reactions with bifunctional reagents (e.g., aldehydes, nitriles) can lead to annulated ring systems .
Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Pyranothiazole cyclization | Benzylidenemalononitrile, EtOH, piperidine | 5-Amino-2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-7-phenyl-7H-pyrano[2,3-d]thiazole-6-carbonitrile |
Synthetic Derivatization
The compound serves as a versatile intermediate for synthesizing bioactive derivatives.
Examples:
-
Ester modifications: Hydrolysis or transesterification alters solubility and reactivity, enabling further functionalization.
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Benzoylamino substitution: Introduction of benzoylamino groups enhances pharmacological properties, as seen in related derivatives with anticancer activity.
Key Applications:
-
Drug discovery: Modifications target specific pathways (e.g., enzyme inhibition).
-
Material science: Derivatives with electronic properties are used in organic semiconductors.
Mechanistic Insights
The compound’s reactivity stems from its fused pyrrole-thiazole system, which directs substitution and redox chemistry. The electron-rich pyrrole ring and sulfur-containing thiazole enable diverse interactions with nucleophiles and electrophiles .
Comparison of Reaction Outcomes
| Reaction Type | Key Features | Biological Impact |
|---|---|---|
| Substitution | Ester hydrolysis or thiazole ring substitution | Altered solubility; enhanced bioavailability |
| Oxidation/Reduction | Functional group transformation | Modulation of enzyme/receptor interactions |
| Cyclization | Fused ring systems | Increased structural complexity for drug targeting |
Research Findings and Trends
-
Biological activity: Derivatives show antimicrobial and anticancer potential, with structural modifications optimizing efficacy.
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Synthetic scalability: Continuous flow chemistry and optimized conditions improve industrial production.
Scientific Research Applications
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These derivatives are known for their kinase inhibitory properties and potential anticancer applications
Uniqueness
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by research findings and data tables.
- IUPAC Name : this compound
- CAS Number : 238749-53-6
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 184.23 g/mol
- Purity : 97% .
Anticancer Activity
Recent studies have demonstrated that compounds bearing the thiazole moiety exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of various thiazole derivatives, this compound showed significant activity against human tumor cell lines. The half-maximal inhibitory concentration (IC50) values were measured to evaluate potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (T-cell leukemia) | <1.0 (significantly active) |
The presence of the pyrrole and thiazole rings is crucial for enhancing cytotoxic activity by facilitating interactions with cellular targets .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been well documented. This compound has shown promise in preclinical models.
Research Findings
In animal models of epilepsy, compounds similar to this compound exhibited significant anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems:
- Mechanism : Inhibition of excitatory neurotransmission and enhancement of inhibitory pathways.
- Efficacy : Compounds demonstrated a reduction in seizure frequency and duration when tested against induced seizures in rodents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies indicated that this compound possesses moderate antibacterial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | Moderate activity observed |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of pyrazole-4-carbaldehyde derivatives with thiol-containing reagents (e.g., methyl thioglycolate) in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) . Key optimization parameters include:
- Temperature : Reflux conditions (~78°C) improve cyclization efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalysts : Pd-based catalysts or phase-transfer agents can reduce by-products in multi-step syntheses .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How does the fused pyrrolo-thiazole core influence the compound’s electronic properties and reactivity?
- Methodological Answer : The bicyclic system creates a conjugated π-network, increasing electron density at the thiazole sulfur and pyrrole nitrogen atoms. This enhances:
- Electrophilic Substitution : Bromination occurs preferentially at the pyrrole C2 position due to electron-rich regions .
- Nucleophilic Reactivity : The ester group at C5 participates in hydrolysis or aminolysis under acidic/basic conditions .
- Characterization : Use UV-Vis spectroscopy (λmax ~270 nm) and DFT calculations to map electron distribution .
Advanced Research Questions
Q. How can substituent effects (e.g., bromine, methyl, benzoyl) at specific positions modulate biological activity?
- Methodological Answer : Substituents alter steric, electronic, and solubility profiles:
-
C2 Bromine : Enhances electrophilic reactivity (e.g., Suzuki coupling) and potential kinase inhibition .
-
C4 Methyl : Increases lipophilicity (logP +0.5), improving membrane permeability in cellular assays .
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Benzoyl Substitution : Boosts aqueous solubility via π-π stacking while retaining antidiabetic activity (IC50 ~12 µM for α-glucosidase inhibition) .
- Experimental Design : Compare analogs in a SAR table (Table 1) and validate via enzyme inhibition assays .
Table 1. Substituent Effects on Biological Activity
Substituent Position Biological Activity (IC50) logP H C2 25 µM (α-glucosidase) 1.8 Br C2 18 µM (kinase inhibition) 2.3 Benzoyl C2 12 µM (α-glucosidase) 2.1
Q. What analytical strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Standardized Assays : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 7.4, 37°C) .
- Impurity Profiling : Employ LC-MS to detect by-products (e.g., de-esterified derivatives) that may confound results .
- Control Experiments : Include positive controls (e.g., acarbose for α-glucosidase) and validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (PDB: 2XP2) or enzymes (e.g., α-glucosidase). Key interactions include H-bonding with thiazole sulfur and hydrophobic contacts with the pyrrole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Correlate computational results with experimental IC50 values (R² >0.85 indicates predictive reliability) .
Experimental Design & Data Analysis
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors to reduce reaction time (from 24h to 2h) and improve yield (85% vs. 60% batch) .
- Work-Up Optimization : Replace column chromatography with pH-controlled crystallization (e.g., adjust to pH 5.0 for precipitation) .
- Quality Control : Validate with <sup>1</sup>H NMR (δ 1.3 ppm for ethyl CH3) and HRMS (m/z 249.0423 [M+H]<sup>+</sup>) .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Methodological Answer :
- Stability Studies : Store at -20°C in anhydrous DMSO or EtOAc. Degradation (<5% over 6 months) occurs in polar protic solvents (e.g., MeOH) due to ester hydrolysis .
- Accelerated Testing : Use 40°C/75% RH for 4 weeks to predict long-term stability. Monitor via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
